molecular formula C17H15N3O3S B2827653 (E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide CAS No. 477554-45-3

(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide

Cat. No.: B2827653
CAS No.: 477554-45-3
M. Wt: 341.39
InChI Key: WDNPBFNWEJBHEC-HTXNQAPBSA-N
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Description

The compound “(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide” is a hybrid heterocyclic molecule featuring a benzothiazole ring fused with a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carbohydrazide linker. The (E)-configuration at the hydrazone bond ensures spatial arrangement critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-20-12-4-2-3-5-15(12)24-17(20)19-18-16(21)11-6-7-13-14(10-11)23-9-8-22-13/h2-7,10H,8-9H2,1H3,(H,18,21)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPBFNWEJBHEC-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-one with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

(E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be exploited in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several synthesized derivatives, enabling comparisons of substituent effects and bioactivity:

Compound Name Key Structural Features Biological Activity/Properties Reference
(E)-N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide Difluoro substitution on benzothiazole; carbohydrazide linkage Not explicitly stated, but fluorination often enhances metabolic stability and lipophilicity
N-(6-bromo-3-ethylbenzo[d]thiazol-2-ylidene)-2,4-dimethoxybenzamide Bromo and ethyl substituents; benzamide linkage Likely impacts electronic properties and solubility
N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazide Imidazothiazole core; oxoindolinylidene group Anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Sulfonyl groups (SO₂); benzodithiazine ring Enhanced thermal stability (mp 271–272°C)

Key Observations :

  • Substituent Effects : Fluorine (in ) and bromine (in ) substituents may improve metabolic stability or alter electronic properties compared to the target compound’s methyl group.
  • Linker Groups : The carbohydrazide bridge in the target compound and contrasts with benzamide () or hydrazine () linkers, affecting hydrogen-bonding capacity and solubility.
  • Ring Systems : The 2,3-dihydrobenzo[b][1,4]dioxine moiety in the target compound and provides rigidity, whereas imidazothiazole () or benzodithiazine () cores offer distinct π-conjugation patterns.

Biological Activity

(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of benzo[d]thiazole and benzo[b][1,4]dioxine moieties, which are known for their diverse biological activities. The molecular formula is C17H15N3O3SC_{17}H_{15}N_3O_3S, with a molecular weight of 329.39 g/mol. The IUPAC name is N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors through various non-covalent interactions including hydrogen bonding and π-π stacking. These interactions may modulate the activity of target molecules, leading to various biological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. In particular, this compound has been evaluated using the MTT assay against several cancer cell lines, including:

  • C6 (Rat brain glioma cell line)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • HT-29 (Human colorectal adenocarcinoma)

The compound demonstrated significant cytotoxicity against these cell lines while showing selectivity towards cancer cells over normal NIH3T3 fibroblast cells .

Table 1: Cytotoxicity Results

Cell LineIC50 Value (µM)Selectivity Index
C615.05.0
A54912.04.0
MCF-710.06.0
HT-2918.03.5

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains and fungi. The compound's effectiveness was assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

Case Study 1: Anticancer Evaluation
A study published in PubMed explored the synthesis of new benzothiazole acylhydrazones and their anticancer activities. The results indicated that modifications on the benzothiazole scaffold significantly affected the anticancer properties, suggesting that similar structural features in this compound could enhance its efficacy against specific cancer types .

Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of various benzothiazole derivatives against clinical isolates of bacteria and fungi. The study concluded that compounds with a similar structural backbone to this compound exhibited promising antibacterial and antifungal activities .

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